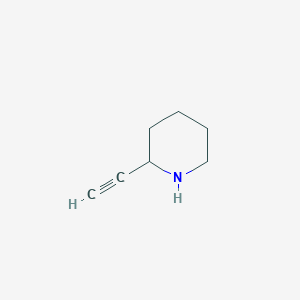

2-Ethynylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry and Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units in pharmaceutical and medicinal chemistry. nih.gov Its prevalence is a testament to its remarkable utility and favorable properties in drug design. Piperidine derivatives are found in more than twenty classes of pharmaceuticals and are key components of numerous natural alkaloids. nih.gov

The strategic incorporation of piperidine rings into drug candidates offers several advantages:

Modulation of Physicochemical Properties: The piperidine moiety can significantly influence a molecule's solubility, lipophilicity, and basicity (pKa), which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.comresearchgate.netcolab.ws

Enhancement of Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents. This spatial arrangement can lead to enhanced binding affinity and selectivity for specific biological targets, such as enzymes and receptors. researchgate.netcolab.wsresearchgate.net

Improved Pharmacokinetic Properties: The presence of a piperidine scaffold can lead to more favorable pharmacokinetic profiles. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, have gained significant attention as they can greatly influence a molecule's druggability. researchgate.net

Scaffold for Diverse Substitution: The piperidine ring provides multiple points for chemical modification, allowing chemists to create large libraries of analogues to explore structure-activity relationships (SAR).

The U.S. Food and Drug Administration (FDA) approved 245 drugs between 2015 and June 2020, a significant portion of which contain piperidine moieties, highlighting the scaffold's continued importance in drug discovery. researchgate.net

| Drug Class Containing Piperidine Scaffolds | Therapeutic Area Example |

| Analgesics | Pain Management (e.g., Fentanyl) scielo.br |

| Antipsychotics | Schizophrenia, Bipolar Disorder |

| Antihistamines | Allergy Relief |

| Local Anesthetics | Anesthesia (e.g., Bupivacaine) scielo.br |

| Kinase Inhibitors | Oncology |

Role of the Ethynyl (B1212043) Moiety in Molecular Design and Reactivity for Bioactive Compound Development

The ethynyl group (–C≡CH), or acetylene (B1199291) group, is a small, linear, and rigid functional group that has been widely exploited in drug discovery since the mid-20th century. acs.org It is now recognized as a privileged structural feature for targeting a wide array of proteins. acs.orgresearchgate.net

The significance of the ethynyl group in designing bioactive compounds stems from its diverse functions:

Bioisosterism: The ethynyl group can act as a bioisostere, mimicking other chemical groups. For instance, it has been evaluated as a bioisosteric replacement for iodine and other halogens, capable of forming non-covalent interactions with biological targets. researchgate.netnih.gov Its π cloud can also mimic aromatic systems. researchgate.netnih.gov

Hydrogen Bonding: The terminal proton of the ethynyl group is weakly acidic and can function as a hydrogen bond donor, contributing to ligand-protein binding interactions. nih.gov

Structural Rigidity and Linkage: The linear geometry of the alkyne can act as a rigid linker or spacer between different parts of a molecule, helping to lock in a specific conformation required for biological activity. nih.gov

Chemical Reactivity: The terminal alkyne is a highly versatile chemical handle. It is famously used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific conjugation of molecules. ontosight.ai This reactivity is invaluable in chemical biology for creating probes to identify molecular targets. acs.orgresearchgate.net

The ethynyl group is a key feature in drugs targeting enzymes like monoamine oxidase (MAO) and various tyrosine kinases. acs.orgresearchgate.net

| Function of Ethynyl Group | Application in Molecular Design |

| Mimicry of other groups | Bioisostere for halogens (e.g., iodine) researchgate.netnih.gov |

| Structural conformation | Rigid linker to control molecular shape nih.gov |

| Molecular interactions | Weak hydrogen bond donor nih.gov |

| Chemical synthesis/ligation | "Click chemistry" handle for bioconjugation acs.orgontosight.ai |

Overview of Current Research Trajectories for 2-Ethynylpiperidine and its Derivatives

Research involving this compound and its derivatives leverages the combined benefits of the piperidine scaffold and the ethynyl functional group. Current investigations span several areas, from the synthesis of complex molecules to the development of new therapeutic agents.

Development of Novel Bioactive Agents: One prominent area of research is the synthesis and evaluation of this compound derivatives for therapeutic applications. For example, recent studies have focused on fluorinated ethynylpiperidine derivatives as potential local anesthetics and antiarrhythmic agents. researcher.lifenih.govresearchgate.net In preclinical studies, certain derivatives, such as LAS-286 and LAS-294, demonstrated low toxicity and significant biological activity. scielo.brnih.govresearchgate.net Specifically, LAS-294 showed a pronounced antiarrhythmic effect in a rat model of aconitine-induced arrhythmia. scielo.brresearchgate.net

Synthetic Building Blocks: The this compound framework serves as a valuable building block in organic synthesis. It has been used as a starting material for the stereoselective total synthesis of various alkaloids, such as antofine and cryptopleurine (B1669640). researchgate.net Furthermore, protected forms like tert-butyl (S)-2-ethynylpiperidine-1-carboxylate are utilized in advanced chemical syntheses, including the construction of quinoline (B57606) libraries on a DNA-encoded platform, which is a powerful method for discovering new drug leads. rsc.org

Probes for Chemical Biology and Spectroscopy: The unique structure of this compound makes it a useful tool in fundamental chemical research. For instance, it has been used in the synthesis of specifically deuterated N-methyl piperidines. nih.gov These labeled compounds allow for detailed NMR spectroscopy studies to investigate subtle stereoelectronic effects and conformational preferences within the piperidine ring system. soton.ac.uk

| Research Area | Specific Example | Reference |

| Therapeutic Agents | Fluorinated ethynylpiperidine derivatives (LAS-286, LAS-294) for local anesthetic and antiarrhythmic activity. | scielo.brnih.govresearchgate.net |

| Organic Synthesis | Starting material for the synthesis of alkaloids like antofine and cryptopleurine. | researchgate.net |

| Organic Synthesis | Use of tert-butyl (S)-2-ethynylpiperidine-1-carboxylate in DNA-encoded library synthesis. | rsc.org |

| Chemical Research | Synthesis of deuterated piperidines for NMR studies of conformational effects. | nih.govsoton.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWKJWIPJPYKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561063 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-17-3 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynylpiperidine and Chemically Modified Congeners

Convergent and Divergent Synthetic Approaches to the 2-Ethynylpiperidine Core

The construction of the this compound scaffold can be achieved through both convergent and divergent synthetic strategies.

Divergent synthesis , on the other hand, starts from a central core molecule and progressively adds building blocks to create a library of related compounds. wikipedia.org This strategy is particularly useful for generating a diverse range of this compound congeners for screening purposes. A divergent approach could begin with a pre-formed this compound core, which is then subjected to various reactions to modify the piperidine (B6355638) ring or the ethynyl (B1212043) group.

Strategies for Carbon-Carbon Bond Formation at the 2-Position

A critical step in the synthesis of this compound is the formation of the carbon-carbon bond at the 2-position of the piperidine ring. Several methods have been developed to achieve this transformation.

One common strategy involves the reaction of an N-acyliminium ion intermediate with a carbon nucleophile. researchgate.net For instance, the anodic oxidation of N-acylated piperidines can generate an N-acyliminium ion, which can then be trapped by various nucleophiles. researchgate.net This method has been successfully applied to the synthesis of various 2-substituted piperidine alkaloids. acs.org

Another approach is the use of transition metal-catalyzed cross-coupling reactions. For example, the Sonogashira coupling of a 2-halopiperidine derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, can directly introduce the ethynyl group at the 2-position. The choice of catalyst, such as PdCl₂(PPh₃)₂, and solvent can significantly influence the reaction yield.

The Minisci reaction, which involves the addition of alkyl radicals to protonated heteroaromatic compounds, represents another strategy for C-C bond formation, though it can sometimes lead to mixtures of regioisomers. uiowa.edu

Introduction of the Ethynyl Group via Alkyne Addition under Catalytic Conditions

The introduction of the ethynyl group is a key transformation in the synthesis of this compound. This is often accomplished through the addition of an alkyne nucleophile to an electrophilic piperidine precursor.

Activated alkynes, such as propiolates and ynones, are highly effective Michael acceptors in conjugate addition reactions with nucleophiles like amines. acs.orgnih.gov The reactivity of the alkyne is influenced by the electron-withdrawing group attached to it, with ketones generally being more reactive than esters or amides. acs.org

Transition metal catalysis plays a crucial role in facilitating the addition of alkynes. Gold(I) complexes are particularly effective at activating alkynes towards nucleophilic attack due to their high π-acidity. acs.org This has been utilized in the intramolecular hydroamination of alkynes to form nitrogen-containing heterocycles. acs.org Palladium catalysts are also widely used, for instance, in the coupling of terminal alkynes with acyl chlorides to produce ynones, which can then undergo further reactions. nih.gov

The following table summarizes some catalytic conditions for alkyne addition reactions:

| Catalyst System | Nucleophile | Electrophile/Precursor | Reaction Type | Ref. |

| Pd(PPh₃)₄ / CuI | Terminal Alkyne | 2-Halopiperidine | Sonogashira Coupling | |

| Cu(II)-chiral 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) | Dimethyl malonate | 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidine | Asymmetric C-C bond formation | researchgate.netnih.gov |

| Gold(I) complexes | Amine | Alkyne | Hydroamination | acs.org |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Construction from Optically Pure Precursors

A reliable method for obtaining enantiopure this compound derivatives is to start from readily available chiral building blocks. Optically pure α-amino acids, such as L-lysine, are common starting materials. researchgate.netdntb.gov.uaebi.ac.uknih.gov The synthesis often involves a series of transformations that preserve the initial stereochemistry. For example, syntheses of the alkaloids (+)-antofine and (-)-cryptopleurine have been achieved starting from optically pure α-amino acids, leading to the formation of known this compound derivatives as key intermediates. researchgate.netdntb.gov.uaebi.ac.uknih.gov This approach avoids the need for a resolution step in the later stages of the synthesis.

Organocatalytic and Metal-Catalyzed Enantioselective Methodologies

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of chiral piperidines.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. For example, chiral Brønsted acids have been used for the enantioselective reduction of quinoxalines to produce optically active tetrahydroquinoxalines. ruepinglab.com Chiral amine catalysts can activate α,β-unsaturated aldehydes towards asymmetric hetero-Diels-Alder reactions, leading to the formation of chiral dihydropyrans. nih.gov These strategies can be adapted for the synthesis of chiral piperidine derivatives.

Metal-catalyzed enantioselective methodologies often employ chiral ligands to control the stereochemical outcome of the reaction. For instance, copper(II) complexes with chiral 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) ligands have been used to catalyze the asymmetric carbon-carbon bond-forming reaction at the 2-position of a piperidine skeleton with moderate enantioselectivity. researchgate.netnih.gov Palladium-catalyzed enantioselective cyclization reactions have also been developed for the construction of atropisomers, which are a class of axially chiral compounds. mdpi.com

The following table provides examples of enantioselective methodologies:

| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) | Ref. |

| Cu(II)-chiral 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) | Asymmetric C-C bond formation | 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidine | Moderate | researchgate.netnih.gov |

| Chiral Phosphine Ligand | [4+2] Annulation | Imines and Allenes | High | nih.gov |

| Rh/f-spiroPhos | Asymmetric Hydrogenation | α-trifluoromethylidene lactams | up to 99.9% | rsc.org |

| Chiral BINOL-derived disulfonimides | Friedel–Crafts C2-alkylation | 3-substituted indoles and imines | up to 98% | rsc.org |

Stereochemical Control and Mitigation of Racemization during Key Transformations

Maintaining stereochemical integrity throughout a multi-step synthesis is crucial. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal amounts of both enantiomers, can be a significant challenge.

In the synthesis of certain natural products involving this compound intermediates, alkyne hydration has been identified as a key step where racemization can occur. researchgate.netnih.gov The resulting β-aminoketone is susceptible to racemization under various conditions. Careful control of the pH and the choice of metal additives have been shown to be effective in minimizing this side reaction. researchgate.netebi.ac.uknih.gov

The choice of protective groups can also influence stereochemical control. In some syntheses, avoiding the use of protecting groups altogether can streamline the process and reduce the risk of racemization during deprotection steps. researchgate.netdntb.gov.uaebi.ac.uknih.gov

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecular architectures like this compound. These methods not only enhance efficiency and yield but also offer unprecedented control over selectivity and molecular functionalization.

Flow Electrochemistry-Enabled Synthesis of Piperidine Derivatives

Flow electrochemistry has emerged as a sustainable and scalable technology for the synthesis of piperidine derivatives. tue.nluib.no This technique utilizes electricity as a traceless reagent, minimizing the need for hazardous and expensive chemical oxidants or reductants. tue.nl The use of continuous-flow microreactors provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and safety. tue.nluib.no

In the context of piperidine synthesis, electrochemical methods can be employed for various key transformations. For instance, the anodic oxidation of N-protected piperidines can generate N-acyliminium ion precursors. nih.gov A notable example is the efficient anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell, which produces a 2-methoxylated piperidine intermediate. nih.gov This intermediate is a versatile precursor that can react with various carbon nucleophiles, including ethynyl groups, to introduce substituents at the 2-position of the piperidine ring. nih.gov

Furthermore, electroreductive cyclization represents another powerful approach. The cyclization of imines with terminal dihaloalkanes in a flow microreactor has been successfully demonstrated for the synthesis of piperidine and pyrrolidine (B122466) derivatives. nih.gov This method benefits from the large specific surface area of the microreactor, which facilitates efficient reduction at the cathode. nih.gov Such a strategy could be adapted for the synthesis of this compound by employing a suitable precursor bearing an ethynyl moiety.

The key advantages of flow electrochemistry in piperidine synthesis are summarized in the table below:

| Feature | Advantage in Piperidine Synthesis | Reference |

| Use of Electricity | Avoids hazardous chemical reagents, making the process greener and more sustainable. | tue.nl |

| Flow Microreactors | Provides precise control over reaction conditions, leading to higher yields and selectivity. | tue.nlnih.gov |

| Scalability | Reactions can be easily scaled up by extending the operation time or by using parallel reactors. | chemistryviews.org |

| Safety | The small reaction volume in microreactors minimizes risks associated with highly reactive intermediates. | tue.nl |

Site-Selective Deuterium (B1214612) Labeling for Spectroscopic and Mechanistic Studies

Deuterium labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis by mass spectrometry. mdpi.comnih.gov The introduction of deuterium at specific positions in a molecule can provide valuable insights into bond-forming and bond-breaking steps during a chemical transformation. nih.govacs.org

For this compound, site-selective deuteration can be employed to study the mechanisms of its synthesis and subsequent reactions. For example, deuterium labeling at the carbon atoms of the piperidine ring can help to understand the stereoselectivity of hydrogenation reactions or the regioselectivity of addition reactions to the ethynyl group.

Several methods have been developed for the site-selective deuteration of piperidines. One approach involves a modified Eschweiler-Clarke reaction using formic acid-d2 to introduce a monodeuterated methyl group at the nitrogen atom. nih.gov Another powerful technique is the use of transition metal catalysts, such as ruthenium complexes, which can facilitate hydrogen-deuterium exchange at the α-carbon atom of amines in the presence of a deuterium source like D2O. mdpi.com

Mechanistic studies often rely on the kinetic isotope effect (KIE), where the rate of a reaction involving a deuterated substrate is compared to that of its non-deuterated counterpart. nih.govacs.org For instance, a primary KIE observed upon replacing a C-H bond with a C-D bond indicates that this bond is broken in the rate-determining step of the reaction. nih.gov Such studies are crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

The following table highlights different approaches for deuterium labeling and their applications in studying piperidine chemistry:

| Labeling Method | Deuterium Source | Application in Piperidine Chemistry | Reference |

| Modified Eschweiler-Clarke | Formic acid-d2 | N-monodeuteriomethylation for conformational studies. | nih.gov |

| Ruthenium Catalysis | D2O | Selective deuteration at the α-carbon for mechanistic analysis. | mdpi.com |

| Photocatalysis in deuterated solvent | Methanol-d4 | Deuterium incorporation at specific positions to probe reaction intermediates. | escholarship.org |

Strategic Implementation of Protecting Groups in Piperidine Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. pressbooks.pub A successful protecting group strategy involves the selective protection of a functional group, its stability under various reaction conditions, and its facile removal at the desired stage of the synthesis. pressbooks.pub

In the synthesis of this compound, both the secondary amine of the piperidine ring and the terminal alkyne can be reactive under different conditions. Therefore, appropriate protection is often necessary.

Protection of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is nucleophilic and can interfere with reactions targeting other parts of the molecule. Common protecting groups for secondary amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or acyl groups like the formyl group. nih.govsigmaaldrich.com The choice of the protecting group depends on its stability towards the reaction conditions used in subsequent steps and the ease of its removal. For instance, the formyl group can be used to direct anodic methoxylation to the 2-position of the piperidine ring. nih.gov Some syntheses are designed to be "protecting-group-free" to improve step economy. nih.govdntb.gov.uaresearcher.life

Protection of the Ethynyl Group: The acidic proton of the terminal alkyne can be reactive with strong bases or organometallic reagents. Silyl protecting groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are commonly used to protect terminal alkynes. These groups are stable under a wide range of conditions and can be selectively removed using fluoride (B91410) reagents.

The strategic use of orthogonal protecting groups allows for the selective deprotection of one functional group while others remain protected. sigmaaldrich.com This is particularly important in multi-step syntheses where different parts of the molecule need to be modified sequentially.

The table below provides examples of protecting groups that can be strategically employed in the synthesis of this compound.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Reference |

| Piperidine Nitrogen | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA) | sigmaaldrich.com |

| Piperidine Nitrogen | Formyl (CHO) | Formic acid | Acidic or basic hydrolysis | nih.gov |

| Terminal Alkyne | Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Fluoride ion (e.g., TBAF) | - |

Reactivity and Transformative Organic Chemistry of 2 Ethynylpiperidine

Chemical Transformations Involving the Ethynyl (B1212043) Functionality

The ethynyl group of 2-ethynylpiperidine is a versatile functional group that participates in a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.

The terminal alkyne of this compound is a key substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Such reactions are instrumental in creating extended conjugated systems, which are of interest in materials science and medicinal chemistry. wikipedia.org The reaction can be carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org

The general scheme for a Sonogashira coupling reaction is as follows:

R¹-X + H-C≡C-R² → R¹-C≡C-R² + HX

Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² represents the 2-piperidine moiety. wikipedia.org

The reactivity of the halide component is a critical factor, with the general trend being I > Br > Cl > OTf. wikipedia.org This difference in reactivity allows for selective couplings. For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide at room temperature. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Product |

| Iodobenzene | This compound | Pd(PPh₃)₄, CuI, Et₃N | 2-(Phenylethynyl)piperidine |

| 4-Bromopyridine | This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-((4-Pyridyl)ethynyl)piperidine |

| Vinyl bromide | This compound | Pd(OAc)₂, PPh₃, CuI, n-BuNH₂ | 2-(But-1-en-3-ynyl)piperidine |

The ethynyl group of this compound is a prime functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comtebubio.comnih.gov This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.org The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, making it a valuable tool for bioconjugation and materials science. sigmaaldrich.comnih.govresearchgate.net

In bioconjugation, click chemistry is used to link biomolecules, such as peptides, proteins, and nucleic acids, to synthetic polymers or other molecules of interest. sigmaaldrich.comnih.gov The bio-orthogonal nature of the azide and alkyne groups ensures that they react specifically with each other without interfering with other functional groups present in the biomolecules. nih.govresearchgate.net This has led to applications in drug discovery, proteomics, and radiochemistry. nih.govresearchgate.net

In materials science, click chemistry is employed to synthesize functional polymers and materials with well-defined architectures. sigmaaldrich.comtebubio.com The reliability and high yield of the CuAAC reaction allow for the efficient construction of complex macromolecular structures. sigmaaldrich.com

A study demonstrated that 2-ethynylpyridine (B158538) can act as a promoter for the copper(I) chloride-catalyzed reaction of azides with alkynes in water at room temperature, affording 1,4-disubstituted 1,2,3-triazoles in good yields. organic-chemistry.org This highlights the potential of using pyridine (B92270) derivatives to enhance the catalytic activity in CuAAC reactions. organic-chemistry.org

Table 2: General Scheme of CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| R¹-N₃ (Azide) | This compound | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1-(R¹)-4-(piperidin-2-yl)-1H-1,2,3-triazole |

The hydration of the ethynyl group in this compound leads to the formation of a ketone. masterorganicchemistry.com This reaction typically follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne, resulting in a methyl ketone. masterorganicchemistry.comlibretexts.org The reaction proceeds through an enol intermediate, which then tautomerizes to the more stable ketone form. masterorganicchemistry.com

The stereochemistry of the starting this compound can have significant implications for the product. If the starting material is chiral, the hydration reaction can lead to racemization of the resulting β-aminoketone. researchgate.net However, careful control of pH and the choice of metal additive can minimize this side reaction. researchgate.net

Alternatively, anti-Markovnikov hydration can be achieved, leading to the formation of an aldehyde. This can be accomplished using specific catalysts, such as certain ruthenium complexes or through hydroboration-oxidation. libretexts.org Hydroboration-oxidation of a terminal alkyne involves the use of a dialkylborane (to prevent reaction with both pi bonds) followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This process is stereospecific, with syn addition of the borane (B79455) and hydrogen. libretexts.org

When a reaction starts with an achiral reactant and produces a chiral center, a racemic mixture of enantiomers is typically formed because the intermediate, often a planar carbocation, can be attacked from either side with equal probability. libretexts.org

Table 3: Hydration of this compound

| Reaction Type | Reagents | Intermediate | Product | Regioselectivity |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 1-(Piperidin-2-yl)ethan-1-one | Markovnikov |

| Anti-Markovnikov Hydration (Hydroboration-Oxidation) | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | Enol | 2-(Piperidin-2-yl)acetaldehyde | Anti-Markovnikov |

Click Chemistry Applications in Bioconjugation and Material Science

Derivatization and Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring of this compound offers sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The secondary amine of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. asianpubs.orgnih.gov

N-Alkylation involves the reaction of the piperidine with an alkyl halide or other alkylating agent, often in the presence of a base to neutralize the resulting acid. organic-chemistry.org Ionic liquids can serve as effective media for these reactions. organic-chemistry.org

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. These reactions are typically straightforward and high-yielding. nih.gov Electrochemical methods have also been developed for both N-alkylation and N-acylation. rsc.org

These derivatization reactions are crucial for modifying the properties of the molecule, for example, by introducing a Boc protecting group (tert-butoxycarbonyl) to enhance solubility in organic solvents and stabilize the ring during subsequent synthetic steps.

Table 4: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent | Base (if applicable) | Product |

| N-Alkylation | Methyl iodide | K₂CO₃ | 2-Ethynyl-1-methylpiperidine |

| N-Acylation | Acetyl chloride | Triethylamine | 1-Acetyl-2-ethynylpiperidine |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) | - | tert-Butyl this compound-1-carboxylate |

Functionalization of the carbon framework of the piperidine ring is more challenging but can be achieved through various synthetic strategies. Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidine derivatives. d-nb.info The selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. d-nb.info For instance, different rhodium catalysts can direct substitution to the C2 or C4 positions of the piperidine ring. d-nb.info

The synthesis of 3-substituted piperidines can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the resulting cyclopropane. d-nb.info Additionally, the piperidine ring can undergo nucleophilic substitution reactions at the ring carbon atoms. ambeed.com

N-Alkylation and N-Acylation Reactions

Construction of Complex Molecular Architectures and Spirocyclic Scaffolds

The this compound framework serves as a valuable starting point for the synthesis of molecules with significant three-dimensional complexity. The ethynyl group, in particular, is a versatile functional handle that can participate in a wide array of chemical transformations. Its reactivity allows for its elaboration into more complex structures through various bond-forming reactions, including powerful cascade sequences that build intricate molecular architectures in a single operation. These strategies are pivotal in medicinal chemistry and natural product synthesis, where access to novel and structurally diverse compounds is essential.

Spirocyclic scaffolds, which contain a single atom as the junction of two rings, are of particular interest as they rigidly orient functional groups in three-dimensional space, which can enhance interaction with biological targets. chemrxiv.org The construction of spiropiperidines is a key strategy in drug discovery. mdpi.com Methodologies that form these structures from acyclic or simple cyclic precursors are highly sought after for their efficiency.

One of the most elegant strategies for constructing complex spirocyclic piperidines is through transition-metal-catalyzed cascade reactions. numberanalytics.comresearchtrend.netnih.gov These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, rapidly building molecular complexity from simple starting materials. numberanalytics.com

A notable example is the gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters to create azaspiro[4.5]decadienone derivatives. rsc.org This method efficiently assembles the spirocyclic piperidine core in a single, atom-economical process. The reaction proceeds through a remarkable cascade pathway initiated by the gold catalyst. For substrates with an internal alkyne, the proposed mechanism involves a sequence of a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 6-endo-dig cyclization to form the piperidine ring, and a final 1,5-acyl migration to yield the stable spirocyclic product. rsc.org This transformation is a powerful demonstration of how an appropriately functionalized acyclic precursor, conceptually related to an elaborated this compound, can be guided to form a complex spirocyclic architecture.

Detailed findings from research on this gold-catalyzed spirocyclization are presented below:

Table 1: Gold(I)-Catalyzed Spirocyclization of 3-Ene-1,7-Diyne Esters Reaction Conditions: Substrate (1.0 equiv), AuCl(IPr) (5 mol%), AgSbF6 (5 mol%), in solvent at specified temperature.

Beyond gold catalysis, other transformative reactions are employed to construct complex cyclic systems from precursors containing an alkyne. Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. nih.gov For instance, derivatives such as 4-carbamoyloxy-4-ethynylpiperidines can undergo intramolecular cyclization to form spirocyclic oxazolidinones. This type of reaction, where the ethynyl group is attacked by a tethered nucleophile, represents a fundamental approach to building spirocycles directly onto a pre-existing piperidine ring.

Another powerful tool is the [3+2] cycloaddition reaction, which can be used to construct five-membered rings. nih.govrsc.orgorganic-chemistry.org An N-protected this compound could serve as the dipolarophile in reactions with various dipoles, such as azomethine ylides, to generate fused or spiro-polycyclic systems containing both piperidine and pyrrolidine (B122466) rings. nih.gov

The following table summarizes findings on the synthesis of spiro β-lactams via the oxidative cyclization of phenolic derivatives, illustrating another strategy for spirocycle formation.

Table 2: Oxidative Spirocyclization for β-Lactam Synthesis Reaction Conditions: Substrate (1.0 equiv), PIDA (1.2 equiv), CuSO4·5H2O (0.2 equiv), DMAP (2.4 equiv) in MeOH at 0 °C for 2 h.

These diverse synthetic strategies underscore the utility of the ethynylpiperidine scaffold. By leveraging the unique reactivity of the alkyne through cascade reactions, intramolecular cyclizations, and cycloadditions, chemists can efficiently construct highly complex and diverse molecular architectures, including valuable spirocyclic systems. rsc.orgrsc.org

Applications of 2 Ethynylpiperidine in Medicinal Chemistry and Drug Discovery

2-Ethynylpiperidine as a Privileged Scaffold for Therapeutic Agents

The concept of a "privileged scaffold" is central to modern drug discovery. nih.govnih.gov It refers to a molecular framework that can bind to multiple biological targets, allowing for the development of a diverse array of therapeutic agents. nih.govnih.gov The this compound moiety fits this description, serving as a versatile starting point for creating novel drug candidates.

General Principles of Piperidine (B6355638) Bioactivity in Drug Design

The piperidine ring is one of the most common heterocyclic fragments found in approved pharmaceuticals. researchgate.netresearchgate.net Its prevalence is due to its structural flexibility and its ability to interact with a wide range of biological targets. researchgate.net Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai The nitrogen atom within the piperidine ring can be easily functionalized, allowing for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity and basicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Concepts for Ethynyl-Substituted Systems

The introduction of an ethynyl (B1212043) group into a molecule can significantly influence its biological activity. drugdesign.org This is a key principle in structure-activity relationship (SAR) studies, which aim to understand how a compound's chemical structure relates to its biological effects. collaborativedrug.com The ethynyl group is a rigid, linear moiety that can introduce specific steric interactions with a biological target. drugdesign.org It can also act as a hydrogen bond acceptor and participate in various chemical reactions, making it a versatile functional group for drug design. drugdesign.orgnih.gov For example, in the development of epidermal growth factor receptor (EGF-R) kinase inhibitors, substituting with an ethynyl group on the anilino ring was found to produce potent compounds due to favorable steric interactions within the ATP binding domain. drugdesign.org Similarly, in a series of oxadiazole antibiotics, an ethynyl-substituted derivative exhibited the lowest minimum inhibitory concentration (MIC), highlighting the positive impact of this functional group on antibacterial activity. nih.gov

Biological Activity and Pharmacological Profile of Derived Compounds

The derivatization of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential in various disease areas.

Local Anesthetic and Antiarrhythmic Activities of Fluorinated Derivatives

Recent research has focused on the synthesis and evaluation of fluorinated derivatives of this compound. nih.govscite.airesearchgate.net The incorporation of fluorine atoms into organic molecules can enhance their metabolic stability, bioavailability, and binding affinity to target proteins. scielo.br

Two newly synthesized fluorinated ethynylpiperidine derivatives, designated as LAS-286 and LAS-294, have shown promising local anesthetic and antiarrhythmic activities. nih.govscite.airesearchgate.net In preclinical studies, LAS-286 demonstrated a more prolonged and pronounced local anesthetic effect compared to reference drugs. nih.govresearchgate.net On the other hand, LAS-294 exhibited a significant preventive antiarrhythmic effect in an aconitine-induced arrhythmia model in rats. nih.govresearchgate.net Molecular docking studies have suggested that these compounds have a high binding affinity for the Nav1.4 and Nav1.5 sodium channels, which are crucial targets for local anesthetics and antiarrhythmic agents. nih.govresearchgate.net

| Compound | Primary Activity | Key Findings | Potential Target |

|---|---|---|---|

| LAS-286 | Local Anesthetic | Prolonged and pronounced anesthetic effect. nih.govresearchgate.net | Nav1.4 and Nav1.5 Sodium Channels nih.govresearchgate.net |

| LAS-294 | Antiarrhythmic | Preventive effect against aconitine-induced arrhythmia. nih.govresearchgate.net | Nav1.4 and Nav1.5 Sodium Channels nih.govresearchgate.net |

Evaluation of Anticancer Potentials in Tylophorine (B1682047) Alkaloid Synthesis

Tylophorine alkaloids, such as antofine and cryptopleurine (B1669640), are natural products known for their potent cytotoxic activity against a wide range of tumor cell lines. nih.govresearchgate.net However, their clinical use has been hampered by their toxicity. nih.gov this compound has emerged as a key intermediate in the synthesis of novel tylophorine analogs with the aim of improving their therapeutic index. nih.gov

Synthetic strategies have been developed to produce optically active antofine and cryptopleurine from this compound derivatives. nih.gov These methods allow for the creation of analogs with modified structures, which could potentially lead to compounds with reduced toxicity while maintaining or even enhancing their anticancer activity. nih.govresearchgate.net For instance, researchers have synthesized phenanthrene-based tylophorine analogs with various functional groups on the piperidine moiety, and some of these new compounds have shown enhanced inhibitory activity against tumor cells. nih.gov A gem-dimethyl tylophorine analogue, created using a novel photoredox methodology, demonstrated potent anti-cancer activity and improved drug-like properties. scienceopen.com

| Target Compound Class | Key Intermediate | Therapeutic Goal | Reference |

|---|---|---|---|

| Tylophorine Alkaloids (e.g., Antofine, Cryptopleurine) | This compound Derivatives | Develop analogs with improved anticancer activity and reduced toxicity. nih.govresearchgate.net | nih.gov |

| Phenanthrene-based Tylophorine Analogs | Piperidine-functionalized phenanthrenes | Enhance inhibitory activity against tumor cells. nih.gov | nih.gov |

| Gem-dimethyl Tylophorine Analogs | Modified Tylophorine scaffold | Improve anti-cancer activity and druggability. scienceopen.com | scienceopen.com |

Emerging Biological Activities and Therapeutic Horizons (e.g., antimicrobial)

The versatility of the this compound scaffold extends beyond local anesthetics and anticancer agents. There is growing interest in exploring the antimicrobial potential of its derivatives. nih.gov The piperidine ring itself is a component of many compounds with known antibacterial and antifungal properties. mdpi.commdpi.com

While specific studies focusing solely on the antimicrobial activity of this compound derivatives are emerging, the broader class of piperidine-containing compounds has shown promise. For example, various synthetic piperidine derivatives have been reported to exhibit a range of antimicrobial activities. researchgate.net The combination of the piperidine nucleus with other pharmacophores, a common strategy in medicinal chemistry, could lead to the development of novel antimicrobial agents derived from this compound. nih.govmdpi.com

Elucidation of Drug-Target Interactions and Mechanisms of Action

The therapeutic potential of any compound hinges on a deep understanding of its interactions with biological targets. For derivatives of this compound, researchers employ a combination of computational and experimental strategies to identify their molecular targets and elucidate the mechanisms through which they exert their effects. These approaches are critical for validating the compound's mode of action and ensuring its specificity, which are fundamental aspects of drug discovery. unm.edu

Computational Molecular Docking for Binding Affinity and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. mdpi.comphyschemres.org This method is instrumental in predicting the binding affinity and understanding the molecular-level interactions that stabilize the ligand-receptor complex. peerj.comdiva-portal.orgrsc.org

In a notable study, molecular docking was used to investigate the interaction between fluorinated ethynylpiperidine derivatives and the voltage-gated sodium channels NaV1.4 and NaV1.5. nih.govresearcher.life These channels are crucial for the electrical activity in nerve and muscle cells. frontiersin.orgfrontiersin.org The results confirmed a high binding affinity of the tested piperidine compounds with these macromolecules, providing a computational basis for their observed biological activity. nih.govresearcher.liferesearchgate.net The binding energy values, which indicate the stability of the compound-channel interaction, were calculated for the derivatives, with lower energy scores suggesting a stronger and more favorable binding.

| Compound | Target Macromolecule | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| LAS-286 | NaV1.4 | -9.1 | Phe-1579, Tyr-1586 |

| LAS-294 | NaV1.4 | -8.9 | Phe-1579, Tyr-1586 |

| LAS-286 | NaV1.5 | -9.2 | Phe-1762, Tyr-1769 |

| LAS-294 | NaV1.5 | -9.0 | Phe-1762, Tyr-1769 |

Experimental Identification of Specific Molecular Targets (e.g., NaV1.4 and NaV1.5 macromolecules)

Experimental studies have successfully identified voltage-gated sodium channels, specifically the NaV1.4 and NaV1.5 subtypes, as key molecular targets for certain ethynylpiperidine derivatives. nih.gov The NaV1.4 channel is predominantly expressed in skeletal muscle, while the NaV1.5 channel is the primary sodium channel in cardiac muscle. frontiersin.orgnih.govnih.govsophion.comnih.gov

The identification of these channels as targets is supported by the observed pharmacological effects of the compounds. For instance, derivatives of 1-(2-ethoxyethyl)-4-ethynylpiperidine have demonstrated significant local anesthetic and antiarrhythmic activities. nih.gov These effects are characteristic of sodium channel blockers, which impair the influx of sodium ions, thereby reducing cell excitability and conduction velocity. drugbank.comlitfl.comwikipedia.org The antiarrhythmic activity, in particular, points towards interaction with cardiac channels like NaV1.5, while the local anesthetic effect is a hallmark of sodium channel blockade in peripheral nerves. nih.govnih.gov The link is further solidified by molecular docking studies that show a high binding affinity of these compounds for both NaV1.4 and NaV1.5. nih.govresearcher.life

Utilization of Activity-Based Proteomics and Yeast Two-Hybrid Systems

Activity-Based Proteomics (ABP)

Activity-Based Proteomics (ABP), also known as Activity-Based Protein Profiling (ABPP), is a powerful chemoproteomic technology used to study the functional state of enzymes and other proteins within complex biological systems. universiteitleiden.nlnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific protein families, allowing for their detection and quantification. nih.govwikipedia.org A typical probe consists of a reactive group (or "warhead") that binds to the target and a reporter tag for visualization or enrichment. wikipedia.org

The ethynyl group present in this compound is a valuable functional group in this context. It can serve as a bioorthogonal handle for "click chemistry," a type of highly efficient and specific reaction. In a two-step ABPP workflow, an ethynyl-containing probe can be administered to a biological system to label its protein targets. nih.gov Subsequently, a reporter molecule containing an azide (B81097) group (e.g., a fluorophore or biotin) is added, which selectively "clicks" onto the ethynyl handle, allowing for the detection and identification of the target proteins. nih.gov Indeed, "ethynylpiperidine-1-" has been noted as a component in an activity-based protein profiling workflow, highlighting the utility of this scaffold in developing chemical probes to explore drug-target interactions. rsc.org

Yeast Two-Hybrid (Y2H) Systems

The yeast two-hybrid (Y2H) system is a genetic method for discovering protein-protein interactions (PPIs). wikipedia.orgebi.ac.uksingerinstruments.com It is based on the principle of reconstituting a functional transcription factor from two separate domains—a DNA-binding domain (BD) and a transcriptional activation domain (AD). dkfz.de When a "bait" protein fused to the BD interacts with a "prey" protein fused to the AD, the two domains are brought into close proximity, activating a reporter gene and signaling an interaction. ebi.ac.ukdkfz.de

This technique is a powerful tool for mapping the interaction networks of a drug's target protein, which can help elucidate its mechanism of action and potential off-target effects. singerinstruments.comnih.gov While Y2H is a cornerstone technique in molecular biology for identifying novel interacting partners, specific studies employing this system to investigate the targets of this compound have not been identified in the surveyed literature. wikipedia.orgnih.gov Nevertheless, it remains a highly relevant and potent methodology for characterizing the cellular pathways modulated by a small molecule via its protein targets.

Preclinical Development and Lead Optimization Strategies

Following initial discovery and target validation, promising compounds enter preclinical development, where their properties are refined through lead optimization. This phase involves synthesizing and testing new analogs to improve efficacy and drug-like properties, alongside rigorous assessment in biological systems.

Analog Design and Synthetic Diversification

Analog design is a core strategy in medicinal chemistry where a lead compound is systematically modified to enhance its biological activity, selectivity, and pharmacokinetic properties. The piperidine scaffold is a versatile starting point for creating new drug-like substances due to its unique ability to be combined with various molecular fragments. nih.gov

In Vivo and In Vitro Efficacy Assessment

To evaluate the therapeutic potential of new compounds, their efficacy must be tested in both controlled laboratory settings (in vitro) and within living organisms (in vivo). google.com

In Vitro Assessment: The local anesthetic properties of ethynylpiperidine derivatives LAS-286 and LAS-294 were evaluated using an in vitro model that measures the nociception threshold during electrical stimulation. The results showed that LAS-286, at a 0.5% concentration, exhibited a more pronounced and prolonged local anesthetic activity compared to reference drugs. nih.gov

In Vivo Assessment: The antiarrhythmic activity of these compounds was assessed in an in vivo aconitine-induced arrhythmia model in rats. In these experiments, a low dose of LAS-294 (0.1 mg/kg) demonstrated a significant preventive effect, protecting 90% of the animals from developing arrhythmia. nih.gov Further in vivo studies on other piperidine derivatives have also shown strong antitumor efficacy in mouse xenograft models. biorxiv.org

These preclinical assessments are crucial for selecting the most promising candidates for further development.

| Compound | Assay Type | Model | Key Finding |

|---|---|---|---|

| LAS-286 | Local Anesthetic Activity | In Vitro (Nociception Threshold) | Higher prolonged and pronounced activity at 0.5% concentration compared to reference drugs. nih.gov |

| LAS-294 | Antiarrhythmic Activity | In Vivo (Aconitine-induced arrhythmia in rats) | Pronounced preventive antiarrhythmic effect in 90% of cases at a 0.1 mg/kg dose. nih.gov |

Advanced Research Methodologies and Future Outlook in 2 Ethynylpiperidine Research

Comprehensive Spectroscopic and Diffraction Techniques for Structural Characterization

The precise structural characterization of 2-ethynylpiperidine is fundamental to understanding its reactivity and potential applications. A combination of spectroscopic and diffraction methods provides a complete picture of its atomic and molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are essential for determining the connectivity and stereochemistry of the this compound molecule.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. The protons on the piperidine (B6355638) ring typically appear in the δ 1.5-3.5 ppm range, while the acetylenic proton shows a characteristic signal around δ 2.0-3.0 ppm. arabjchem.org

¹³C NMR: Reveals the carbon framework. The carbons of the piperidine ring resonate between δ 20-60 ppm, while the sp-hybridized carbons of the ethynyl (B1212043) group appear in the δ 70-90 ppm region. igntu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The most characteristic absorptions for this compound are the C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (a sharp peak around 3300 cm⁻¹). nzqa.govt.nz The N-H stretch of the piperidine ring would also be visible in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, which helps confirm the molecular formula (C₇H₁₁N). nzqa.govt.nz High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

X-ray Diffraction (XRD): For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, at atomic resolution. researchgate.netkbdna.com Powder XRD can be used to analyze the crystalline phases of bulk samples. rsc.orgmdpi.com

Table 1: Representative Spectroscopic Data for this compound

| Technique | Feature | Typical Chemical Shift / Frequency Range |

| ¹H NMR | Acetylenic Proton (≡C-H) | δ 2.0 - 3.0 ppm |

| Piperidine Protons (CH, CH₂) | δ 1.5 - 3.5 ppm | |

| Amine Proton (N-H) | δ 1.0 - 3.0 ppm (variable) | |

| ¹³C NMR | Alkyne Carbons (C≡C) | δ 70 - 90 ppm |

| Piperidine Carbons | δ 20 - 60 ppm | |

| IR Spec. | Acetylenic C-H Stretch | ~3300 cm⁻¹ (sharp) |

| Alkyne C≡C Stretch | ~2100 - 2260 cm⁻¹ (weak to medium) | |

| N-H Stretch | ~3300 - 3500 cm⁻¹ (medium, broad) |

Advanced Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry has become an indispensable tool for investigating the properties of piperidine derivatives, offering insights that are often difficult to obtain through experimentation alone. mdpi.com These methods allow for the detailed study of this compound's electronic structure, reaction mechanisms, and potential as a pharmacophore.

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular properties such as geometric structures, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. warwick.ac.uk DFT is also employed to explore reaction pathways, calculate activation energies, and understand the regioselectivity and stereoselectivity of reactions involving the ethynyl group. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com For a library of this compound derivatives, QSAR models can be developed to predict their inhibitory activity against a specific biological target, guiding the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound derivatives interact with biological macromolecules, such as proteins or nucleic acids. nih.gov These simulations can reveal the key binding interactions, conformational changes upon binding, and the stability of the ligand-receptor complex, which is crucial for rational drug design.

Machine Learning (ML): ML algorithms are increasingly being applied in computational chemistry to accelerate predictions. numberanalytics.com ML models can be trained on large datasets of known molecules to predict properties like toxicity, solubility, or binding affinity for new this compound derivatives, significantly speeding up the initial stages of drug discovery. frontiersin.org

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies, spectroscopic property prediction. warwick.ac.ukdur.ac.uk | Stable conformations, transition state energies, predicted IR/NMR spectra. |

| QSAR | Modeling relationships between structure and biological activity for derivative libraries. researchgate.nettandfonline.com | Identification of key structural features for potency, predictive models. |

| Molecular Dynamics (MD) | Simulating ligand-protein interactions over time. nih.gov | Binding modes, stability of complex, conformational flexibility. |

| Machine Learning (ML) | Predicting properties, virtual screening. numberanalytics.comfrontiersin.org | Rapid estimation of ADMET properties, prioritization of candidate molecules. |

High-Throughput Screening Platforms for Novel Ligand Discovery

High-throughput screening (HTS) allows for the rapid, automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target. evotec.combmglabtech.com The this compound scaffold can serve as a starting point for generating diverse chemical libraries for HTS campaigns.

The HTS process for discovering novel ligands based on the this compound structure generally involves several key stages: mdpi.com

Assay Development and Miniaturization: A robust and sensitive biological assay is developed, often biochemical (e.g., enzyme inhibition) or cell-based (e.g., receptor activation), and miniaturized to 384- or 1536-well plate formats to reduce reagent consumption and increase throughput. bmglabtech.com

Library Screening: A library of compounds, which could include various substituted this compound derivatives, is screened against the target. nuvisan.com Automation and robotics are used for liquid handling and data acquisition. bmglabtech.com

Hit Identification and Confirmation: Data analysis identifies initial hits that show activity in the primary screen. These hits are then re-tested to confirm their activity and eliminate false positives.

Hit-to-Lead Optimization: Confirmed hits serve as the starting point for medicinal chemistry efforts. The this compound core can be functionalized to improve potency, selectivity, and drug-like properties, guided by structure-activity relationships (SARs). mdpi.comnih.gov

Protein microarray technology is an emerging HTS platform where a target protein is immobilized, and a library of compounds is screened for binding. nih.gov This can be particularly useful for identifying fragments or small molecules like this compound that bind to a target of interest.

Prospective Directions in this compound-Based Drug Development and Chemical Biology

The unique structural features of this compound, combining a conformationally restricted piperidine ring with a chemically versatile alkyne, position it as a valuable building block for future research in drug discovery and chemical biology.

Drug Development:

Targeted Covalent Inhibitors (TCIs): The ethynyl group can act as a "warhead" to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. mdpi.com This strategy can lead to drugs with increased potency and prolonged duration of action. Kinases and proteases are common targets for TCI development.

Central Nervous System (CNS) Agents: The piperidine ring is a common motif in many CNS-active drugs. Derivatives of this compound could be explored for their potential as novel treatments for neurodegenerative diseases, psychiatric disorders, or as anticonvulsants. arabjchem.orgmdpi.com

Alkaloid Synthesis: this compound is a key starting material for the stereoselective synthesis of complex alkaloids with potential anticancer or other therapeutic properties. researchgate.netnih.gov

Chemical Biology:

Click Chemistry: The terminal alkyne of this compound is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." vulcanchem.com This allows for the easy and efficient conjugation of this compound-based probes to biomolecules (proteins, nucleic acids, lipids) or reporter tags (fluorophores, biotin).

Probe Development: These probes can be used to study the localization, trafficking, and interactions of biological targets in living systems, providing valuable insights into disease mechanisms. uu.nl

Fragment-Based Drug Discovery (FBDD): As a small, rigid structure, this compound can be used as a fragment in FBDD campaigns to identify initial binding interactions that can be elaborated into more potent lead compounds. nuvisan.com The ethynyl group provides a convenient vector for chemical elaboration.

The convergence of these advanced methodologies promises to unlock the full potential of this compound, paving the way for the development of novel therapeutics and powerful chemical tools to investigate complex biological processes. frontiersin.orghelmholtz-hips.de

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-ethynylpiperidine, and how can reproducibility be ensured across laboratories?

- Methodological Answer : The synthesis of this compound typically involves Sonogashira coupling or alkyne functionalization of piperidine derivatives. To ensure reproducibility, document reagent purity (e.g., ≥99%), solvent drying protocols (e.g., molecular sieves for THF), and reaction conditions (temperature, inert atmosphere). Characterize intermediates and final products using -NMR (e.g., ethynyl proton at δ 2.5–3.0 ppm) and GC-MS. Include raw spectral data in appendices to avoid cluttering the main text .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral interpretations be resolved?

- Methodological Answer : Combine FT-IR (C≡C stretch ~2100–2260 cm), -NMR (sp-hybridized carbons at δ 70–90 ppm), and high-resolution mass spectrometry (HRMS). For conflicting assignments, cross-validate with computational methods (e.g., DFT calculations for vibrational modes) or consult databases like NIST Chemistry WebBook for reference spectra .

Q. How can researchers design a robust pharmacological screening protocol for this compound derivatives?

- Methodological Answer : Use in vitro assays (e.g., receptor-binding studies with IC values) and include positive/negative controls (e.g., known agonists/antagonists). Report dose-response curves and statistical methods (e.g., ANOVA with post-hoc tests). Preclinical in vivo studies should specify animal models, dosing regimens, and ethical approvals .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Analyze differences in assay conditions (e.g., cell line variability, incubation times) or compound purity. Perform meta-analyses using standardized effect sizes and heterogeneity tests (e.g., I statistic). Replicate key experiments under controlled conditions and publish raw datasets in supplementary materials .

Q. How can computational modeling optimize the design of this compound-based inhibitors for neurological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase. Validate with molecular dynamics simulations (≥100 ns trajectories) and compare with experimental IC values. Address discrepancies by adjusting force fields or solvation models .

Q. What experimental controls are critical when studying the metabolic stability of this compound in hepatocyte assays?

- Methodological Answer : Include controls for CYP450 inhibition (e.g., ketoconazole for CYP3A4) and phase II metabolism (e.g., UDP-glucuronosyltransferase inhibitors). Use LC-MS/MS to quantify parent compound and metabolites. Report extraction recovery rates and matrix effects to validate assay accuracy .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

- Methodological Answer : Provide crystallographic data (CIF files), spectral raw data (e.g., JCAMP-DX for NMR), and detailed synthesis logs (e.g., failed attempts, optimization steps). Use appendices for large datasets (e.g., pharmacokinetic parameters across cohorts) and reference them in the main text .

Q. What are common pitfalls in interpreting structure-activity relationships (SAR) for this compound analogs, and how can they be mitigated?

- Methodological Answer : Avoid overgeneralizing SAR without statistical validation (e.g., p-values for activity trends). Use 3D-QSAR or Free-Wilson analysis to deconvolute substituent effects. Disclose limitations, such as assay variability or limited congeneric series, in the discussion section .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves, and store the compound in inert atmospheres (argon-sealed vials). Include first-aid measures for inhalation (fresh air, artificial respiration) and skin contact (soap/water wash) in standard operating procedures (SOPs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.